2-(4-bromo-2-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one
Description
Chemical Name: 2-(4-bromo-2-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one CAS Number: 1219540-84-7 Molecular Formula: C₁₈H₁₄BrFN₂O₂ Molecular Weight: 389.22 g/mol Structural Features: The compound consists of a pyridazin-3(2H)-one core substituted at position 2 with a 4-bromo-2-fluorobenzyl group and at position 6 with a 4-methoxyphenyl moiety.
Properties
Molecular Formula |
C18H14BrFN2O2 |
|---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
2-[(4-bromo-2-fluorophenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C18H14BrFN2O2/c1-24-15-6-3-12(4-7-15)17-8-9-18(23)22(21-17)11-13-2-5-14(19)10-16(13)20/h2-10H,11H2,1H3 |
InChI Key |
NHDVHSWAYBKWHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of substituents: The bromo and fluoro groups can be introduced via halogenation reactions, while the methoxyphenyl group can be added through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the formation of amine or alcohol derivatives.
Substitution: Halogen atoms (bromo and fluoro) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield oxo derivatives, while substitution could result in various substituted pyridazinones.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for various diseases.
Industry: As an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, pyridazinones can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares the target compound with structurally analogous pyridazinone derivatives, focusing on molecular features, substituent effects, and inferred physicochemical properties.
Structural and Functional Group Analysis
Substituent Effects and Hypothesized Bioactivity
- Halogen Substituents : The target compound’s 4-bromo-2-fluorobenzyl group provides greater electron-withdrawing effects compared to 3-bromo-4-fluorobenzyl () or chloro (). Bromine’s larger atomic radius may enhance membrane permeability but increase metabolic instability .
- Methoxy vs. Methyl Groups : The 4-methoxyphenyl substituent (Target, ) offers stronger electron-donating effects and improved metabolic stability compared to methyl (), which lacks resonance contributions .
- Aminoethyl vs.
Physicochemical Property Trends
- Lipophilicity : Target > > > (due to bromine’s high lipophilicity and methoxy’s moderate hydrophobicity).
- Polar Surface Area (PSA): > Target > > (aminoethyl and methoxy groups increase PSA).
- Molecular Weight : Target (389.22) > (342.75) > (297.13) > (~261.28). Higher molecular weight in the target may limit blood-brain barrier penetration but enhance protein-binding affinity .
Biological Activity
2-(4-bromo-2-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a novel chemical compound characterized by its unique structure, which includes a pyridazine ring and various halogenated and methoxy substituents. The molecular formula for this compound is C18H14BrFN2O2, with a molecular weight of approximately 389.2 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The compound features a pyridazine ring, which is known for its diverse biological applications. The presence of bromine and fluorine atoms, along with a methoxy group, enhances its chemical reactivity and potential bioactivity. The structural characteristics can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C18H14BrFN2O2 |
| Molecular Weight | 389.2 g/mol |
| Key Functional Groups | Pyridazine ring, methoxy group, halogen substituents |
Biological Activity Overview
Research indicates that compounds containing pyridazine rings often exhibit significant biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines.
- Antimicrobial Properties : Its structural components may contribute to activity against bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzyme targets, which is crucial for therapeutic applications.
The biological activity of 2-(4-bromo-2-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is hypothesized to involve interactions with specific biological targets. Interaction studies typically include:
- Binding Affinity Assessments : Evaluating how well the compound binds to target enzymes or receptors.
- Structure-Activity Relationship (SAR) Analysis : Understanding how different substituents affect biological activity.
Case Studies and Research Findings
-
Anticancer Studies :
- A study investigated the cytotoxic effects of similar pyridazine derivatives on human cancer cell lines, indicating that modifications to the pyridazine structure could enhance potency against specific cancers. The IC50 values were noted to vary significantly based on structural changes.
-
Antimicrobial Activity :
- Compounds with similar structures have shown promising results in inhibiting bacterial growth. For instance, derivatives with methoxy groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting that the methoxy substitution may play a role in increasing antimicrobial efficacy .
- Enzyme Inhibition :
Comparative Analysis with Similar Compounds
The uniqueness of 2-(4-bromo-2-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one lies in its combination of halogenated aromatic substituents and the presence of a methoxy group. A comparison with structurally similar compounds reveals differences in bioactivity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Bromobenzylpyridazinone | C12H10BrN2O | Lacks fluorine; simpler structure |
| 6-Methoxypyridazinone | C11H10N2O3 | No halogen substituents; focus on methoxy group |
| 1-(4-Methoxyphenyl)pyridazin-3-one | C16H15N3O | Similar backbone but different substituents |
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